molecular formula C18H20N3NaO6S B1261695 Zegerid CAS No. 774595-73-2

Zegerid

Cat. No.: B1261695
CAS No.: 774595-73-2
M. Wt: 429.4 g/mol
InChI Key: UUYQXLQNUVEFGD-UHFFFAOYSA-M
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Omeprazole is synthesized through a multi-step process involving the condensation of 2-mercapto-5-methoxybenzimidazole with 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride. This reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting intermediate is then oxidized to form omeprazole .

Sodium bicarbonate is produced industrially through the Solvay process, which involves the reaction of sodium chloride, ammonia, and carbon dioxide in water. The reaction produces sodium bicarbonate and ammonium chloride as by-products .

Industrial Production Methods

Omeprazole is produced on an industrial scale using the same synthetic route described above, with careful control of reaction conditions to ensure high yield and purity. Sodium bicarbonate is produced in large quantities using the Solvay process, which is widely used in the chemical industry .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Zegerid has several scientific research applications:

    Chemistry: Used as a model compound to study the behavior of proton pump inhibitors and their interactions with other chemicals.

    Biology: Studied for its effects on gastric acid secretion and its potential use in treating conditions related to excessive stomach acid production.

    Medicine: Widely used in clinical research to evaluate its efficacy and safety in treating gastroesophageal reflux disease (GERD) and other acid-related disorders.

    Industry: Used in the pharmaceutical industry as a benchmark for developing new proton pump inhibitors .

Mechanism of Action

Omeprazole, the active ingredient in Zegerid, works by inhibiting the H+/K±ATPase enzyme, also known as the proton pump, in the gastric parietal cells. This enzyme is responsible for the final step in the production of gastric acid. By inhibiting this enzyme, omeprazole effectively reduces the production of stomach acid. Sodium bicarbonate acts as a buffer to protect omeprazole from being degraded by stomach acid, ensuring its absorption and effectiveness .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Zegerid is unique because it combines omeprazole with sodium bicarbonate, which enhances the absorption and effectiveness of omeprazole. This combination allows for rapid relief of heartburn symptoms and provides a longer duration of action compared to other proton pump inhibitors .

Properties

CAS No.

774595-73-2

Molecular Formula

C18H20N3NaO6S

Molecular Weight

429.4 g/mol

IUPAC Name

sodium;hydrogen carbonate;6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole

InChI

InChI=1S/C17H19N3O3S.CH2O3.Na/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;2-1(3)4;/h5-8H,9H2,1-4H3,(H,19,20);(H2,2,3,4);/q;;+1/p-1

InChI Key

UUYQXLQNUVEFGD-UHFFFAOYSA-M

SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC.C(=O)(O)[O-].[Na+]

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC.C(=O)(O)[O-].[Na+]

Synonyms

Acitrel
omeprazole, sodium bicarbonate drug combination
Rapinex
SAN 05
Zegerid

Origin of Product

United States

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